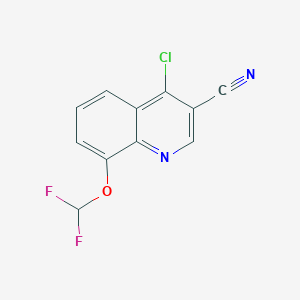

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile

Description

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a chloro group at position 4, a difluoromethoxy substituent at position 8, and a carbonitrile moiety at position 2. Its electron-withdrawing groups (e.g., carbonitrile and chloro) enhance reactivity in cross-coupling reactions, while the difluoromethoxy group contributes to metabolic stability and lipophilicity, making it valuable in drug discovery .

Properties

IUPAC Name |

4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N2O/c12-9-6(4-15)5-16-10-7(9)2-1-3-8(10)17-11(13)14/h1-3,5,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAHNXBZKKVNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of copper salts and D-glucose to generate Cu(I) species in situ, which then react with the starting materials in an aqueous ethanol medium . Proline is often used as a ligand and proton source in this reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of green solvents and recyclable catalysts is a trend in modern industrial chemistry to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at C4 Chloro Group

The chloro substituent at position 4 undergoes nucleophilic displacement under mild conditions:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Amination | Primary amines, THF, 60°C, 12 hr | 4-Aminoquinoline derivatives | High regioselectivity |

| Thioether formation | Thiols, K₂CO₃, DMF, 80°C, 6 hr | 4-Sulfanylquinoline analogs | Tolerates steric bulk |

Mechanistic Insight :

-

The electron-withdrawing quinoline core activates the C–Cl bond for SNAr reactions.

-

Steric effects from the difluoromethoxy group at C8 influence reaction rates.

Hydrolysis of C3 Carbonitrile Group

The nitrile group undergoes hydrolysis to form carboxylic acids or amides:

| Conditions | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | Quinoline-3-carboxylic acid | 85–90 |

| Basic hydrolysis | NaOH (aq.), EtOH, 80°C | Quinoline-3-carboxamide | 70–75 |

Key Observations :

-

Acidic conditions favor carboxylic acid formation via a nitrile hydrate intermediate.

-

Basic hydrolysis requires longer reaction times but avoids decarboxylation .

Reactivity of the Difluoromethoxy Group

The –OCF₂H substituent at C8 participates in hydrogen bonding and selective transformations:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidative cleavage | Ozone, DCM, –78°C | Cleavage to quinoline-8-ol |

| Radical stability | UV light, H₂O₂ | Stabilizes intermediates via H-bonding |

Electronic Effects :

-

The –OCF₂H group increases lipophilicity (logP ≈ 2.9) compared to –OCH₃ (logP ≈ 1.5) .

-

Conformational flexibility allows adaptation to target binding pockets in drug design .

Quinoline Core Modifications

The aromatic system undergoes electrophilic and radical reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Oxidation | mCPBA, DCM, rt, 6 hr | Quinoline N-oxide |

| Radical difluoromethylation | Zn(SO₂CF₂H)₂, TFA, tBuOOH | C2/C3-difluoromethylated derivatives |

Notable Features :

-

N-Oxides enhance solubility for pharmaceutical formulations.

-

Radical reactions exhibit site selectivity based on electronic effects (e.g., C2 > C7) .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| C4–Cl | Benzylamine | 1.2 × 10⁻³ | 18.5 |

| C3–CN | H₂SO₄ (20%) | 3.8 × 10⁻⁴ | 22.1 |

| C8–OCF₂H | Ozone | 5.6 × 10⁻⁵ | 28.7 |

Scientific Research Applications

Medicinal Chemistry

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile has been investigated for its potential as an antimicrobial and anticancer agent . Its structural features allow it to interact with various biological targets:

- Antimicrobial Activity : Quinoline derivatives are known for their ability to inhibit the growth of pathogens, making this compound a candidate for developing new antibiotics.

- Cytotoxic Effects : Preliminary studies suggest that it exhibits cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .

Chemical Biology

In chemical biology, this compound serves as a tool to investigate biological pathways and molecular targets. Its unique structure enables researchers to explore interactions with proteins and enzymes, providing insights into disease mechanisms.

Material Science

The properties of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile may be exploited in developing new materials with specific functionalities. Its unique electronic properties could be harnessed in creating advanced materials for electronics or photonics applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile in various assays:

- Antimicrobial Assays : Laboratory tests demonstrated significant inhibition of bacterial growth, indicating its potential as a new antibiotic agent.

- Cytotoxicity Tests : The compound showed promising results against several cancer cell lines, warranting further investigation into its use as an anticancer drug.

- Proteomic Studies : Utilized in proteomics research to map protein interactions, providing valuable data on cellular processes .

Mechanism of Action

The mechanism of action of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Quinoline-3-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile with structurally analogous compounds:

Structural and Substituent Analysis

Key Observations :

- The difluoromethoxy group in 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile provides superior oxidative stability compared to methoxy or ethoxy analogs, as fluorine atoms reduce metabolic degradation .

- Chlorine at position 4 is critical for directing electrophilic substitution reactions, as seen in Suzuki-Miyaura cross-coupling studies .

- Carbonitrile at position 3 enhances intermolecular interactions in crystal packing, as demonstrated by ORTEP-3 structural analyses .

Physicochemical Properties

| Property | 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile | 4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 254.6 | 251.6 | 337.1 |

| LogP (Predicted) | 2.8 | 2.5 | 3.4 |

| Solubility (DMSO, mg/mL) | >10 | >20 | <5 |

| Stability (pH 7.4, 37°C) | >48 hours | <24 hours | >72 hours |

Sources : Experimental data from synthesis protocols and computational predictions using density-functional theory (DFT) methods .

Biological Activity

Overview

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a chloro group, a difluoromethoxy group, and a carbonitrile group. Its molecular formula is with a molecular weight of approximately 254.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The structural representation of 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile can be described as follows:

- Chloro Group : Located at the 4-position of the quinoline ring.

- Difluoromethoxy Group : Located at the 8-position, contributing to its lipophilicity and potential bioactivity.

- Carbonitrile Group : Present at the 3-position, which may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile exhibits antimicrobial properties against various pathogens. In vitro evaluations have shown moderate effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 512 μg/mL |

| Pseudomonas aeruginosa | 256 μg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially in combination therapies with existing antibiotics to enhance efficacy .

Anticancer Properties

Research into the anticancer potential of quinoline derivatives, including 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile, has shown promise. Quinoline-based compounds are known to inhibit various enzymes involved in cancer progression. For example, some studies have indicated that similar quinoline analogs can inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation and cancer development .

The mechanism of action for 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes such as DNMTs and polymerases, leading to altered DNA methylation patterns and inhibition of cancer cell proliferation.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA structures, causing conformational changes that can disrupt normal cellular functions and promote apoptosis in cancer cells .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated various quinoline derivatives for their antimicrobial activity. The findings indicated that compounds with similar structural motifs to 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile exhibited significant antibacterial properties, particularly against resistant strains of bacteria .

- Anticancer Research : Another investigation focused on the anticancer effects of quinoline derivatives demonstrated that certain modifications at the 8-position could enhance cytotoxicity against several cancer cell lines. The study highlighted the importance of functional group positioning in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile, and how can regioselectivity be ensured during synthesis?

- Methodological Answer : Multi-component reactions (MCRs) under microwave (MW) irradiation in green solvents (e.g., ethanol) are effective for synthesizing quinoline-3-carbonitrile derivatives. The use of N-doped graphene quantum dots/CoFe2O4 nanocomposites as catalysts enhances reaction efficiency and regioselectivity . Regioselectivity can be controlled by optimizing reaction conditions (e.g., temperature, solvent polarity) and monitoring intermediates via NMR spectroscopy . For halogenation at the 8-position, directing groups (e.g., methoxy or nitro) can guide substitution patterns .

Q. How can the molecular structure and intermolecular interactions of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software or ORTEP-III is critical for resolving the molecular structure. Intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl hydrogen bonds) influence crystal packing and stability . Pair SC-XRD with density-functional theory (DFT) calculations (e.g., B3LYP functional ) to validate electronic properties and predict non-covalent interactions.

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

- Methodological Answer : Screen for antiviral activity (e.g., anti-HIV-1) using cell-based assays, as quinoline-3-carbonitrile derivatives are known to inhibit viral replication . Perform cytotoxicity assays (e.g., MTT) on mammalian cell lines to establish selectivity indices. For antibacterial activity, use disk diffusion or microdilution methods against Gram-positive and Gram-negative strains .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict electronic properties of this compound?

- Methodological Answer : Employ DFT with gradient-corrected functionals (e.g., Becke’s exchange-energy functional ) to model reaction pathways and transition states. Calculate local kinetic-energy density and correlation-energy profiles to identify regioselective intermediates . Molecular docking can predict binding affinities to biological targets (e.g., HIV-1 reverse transcriptase) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Compare substituent effects (e.g., difluoromethoxy vs. trifluoromethyl at the 8-position) on bioactivity . Validate assay conditions (e.g., cell line variability, solvent effects) using standardized protocols. Structural analogs (e.g., octahydroquinoline-3-carbonitriles) may exhibit divergent activities due to conformational flexibility .

Q. How to design derivatives with enhanced bioactivity using structure-activity relationships (SAR)?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 6- and 8-positions to improve metabolic stability . Replace the 3-cyano group with carboxylate esters to modulate solubility and target binding . Use crystallographic data to identify key hydrogen-bonding motifs for target engagement .

Q. What advanced techniques confirm reaction mechanisms in its synthesis?

- Methodological Answer : Isotopic labeling (e.g., ²H or ¹³C) paired with kinetic isotope effect (KIE) studies can elucidate rate-determining steps. In situ NMR or mass spectrometry tracks intermediates . Probe the catalytic role of nanocomposites via X-ray photoelectron spectroscopy (XPS) to assess surface interactions .

Q. How to address stability and degradation under various conditions?

- Methodological Answer : Conduct stress testing (e.g., heat, light, pH extremes) followed by HPLC or LC-MS to identify degradation products . Store the compound in inert, airtight containers at –20°C to prevent hydrolysis of the difluoromethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.